molecular formula C12H14N2O B3379672 2-cyano-N-(1-phenylpropyl)acetamide CAS No. 170449-35-1

2-cyano-N-(1-phenylpropyl)acetamide

Cat. No. B3379672
CAS RN: 170449-35-1
M. Wt: 202.25 g/mol
InChI Key: VJULKDZVDNRCIQ-UHFFFAOYSA-N
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Description

2-cyano-N-(1-phenylpropyl)acetamide is a chemical compound with the molecular formula C12H14N2O . It is used extensively in the field of chemistry, particularly in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of 2-cyano-N-(1-phenylpropyl)acetamide can be achieved through several methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .


Molecular Structure Analysis

The molecular structure of 2-cyano-N-(1-phenylpropyl)acetamide is represented by the InChI code: 1S/C12H14N2O/c1-2-11(14-12(15)8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3,(H,14,15) . This indicates that the compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

2-cyano-N-(1-phenylpropyl)acetamide is a versatile compound that can participate in a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

2-cyano-N-(1-phenylpropyl)acetamide is a powder at room temperature . It has a molecular weight of 202.26 .

Mechanism of Action

While the specific mechanism of action for 2-cyano-N-(1-phenylpropyl)acetamide is not explicitly mentioned in the search results, it is known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Safety and Hazards

The compound is classified under the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-cyano-N-(1-phenylpropyl)acetamide are not mentioned in the search results, it is clear that this compound and its derivatives have significant potential in the field of organic chemistry. Their ability to form a variety of heterocyclic compounds makes them valuable for the synthesis of new chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-(1-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-11(14-12(15)8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJULKDZVDNRCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284018
Record name Acetamide, 2-cyano-N-(1-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(1-phenylpropyl)acetamide

CAS RN

170449-35-1
Record name Acetamide, 2-cyano-N-(1-phenylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170449-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-cyano-N-(1-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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